molecular formula C10H21N5O5 B8103924 Aminoxyacetamide-PEG3-azide

Aminoxyacetamide-PEG3-azide

Cat. No.: B8103924
M. Wt: 291.30 g/mol
InChI Key: XAZLOCGDVCWCCY-UHFFFAOYSA-N
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Description

Aminoxyacetamide-PEG3-azide is a specialized chemical compound used primarily in the field of bioconjugation and click chemistry. This compound features a polyethylene glycol (PEG) spacer with three ethylene glycol units, which enhances its solubility and flexibility. The aminoxyacetamide group allows for oxime ligation with aldehydes and ketones, while the azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminoxyacetamide-PEG3-azide typically involves multiple steps:

    Synthesis of PEG3 Linker: The PEG3 linker is synthesized by polymerizing ethylene glycol units.

    Introduction of Aminoxyacetamide Group: The aminoxyacetamide group is introduced via a reaction between hydroxylamine and an acyl chloride derivative.

    Azide Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Polymerization: Large-scale polymerization of ethylene glycol to produce PEG3.

    Batch Reactions: Sequential batch reactions to introduce aminoxyacetamide and azide groups.

    Purification: The compound is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Aminoxyacetamide-PEG3-azide undergoes several types of chemical reactions:

    Oxime Ligation: Reacts with aldehydes and ketones to form stable oxime bonds.

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of copper catalysts to form triazoles.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Reacts with strained alkynes such as dibenzocyclooctyne (DBCO) without the need for a catalyst.

Common Reagents and Conditions

    Oxime Ligation: Requires aldehydes or ketones, typically performed in aqueous or organic solvents at room temperature.

    CuAAC: Requires terminal alkynes and copper(I) catalysts, often performed in aqueous or mixed solvents at room temperature or slightly elevated temperatures.

    SPAAC: Requires strained alkynes like DBCO, performed in aqueous or organic solvents at room temperature.

Major Products

    Oxime Ligation: Produces oxime-linked conjugates.

    CuAAC: Produces 1,2,3-triazole-linked conjugates.

    SPAAC: Produces triazole-linked conjugates without the need for a catalyst.

Scientific Research Applications

Aminoxyacetamide-PEG3-azide is widely used in various scientific research fields:

    Chemistry: Utilized in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Used for labeling and modifying biomolecules such as proteins, nucleic acids, and carbohydrates.

    Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Applied in the production of functionalized polymers and materials for biomedical applications.

Mechanism of Action

The mechanism of action of Aminoxyacetamide-PEG3-azide involves its functional groups:

    Aminoxyacetamide Group: Forms stable oxime bonds with aldehydes and ketones, facilitating bioconjugation.

    Azide Group: Participates in CuAAC and SPAAC reactions, enabling the formation of triazole linkages with alkyne-containing molecules.

Comparison with Similar Compounds

Aminoxyacetamide-PEG3-azide is unique due to its combination of aminoxyacetamide and azide groups along with a PEG3 spacer. Similar compounds include:

    Aminoxyacetamide-PEG2-azide: Shorter PEG spacer, less flexible.

    Aminoxyacetamide-PEG4-azide: Longer PEG spacer, more flexible.

    Aminooxy-PEG3-alkyne: Contains an alkyne group instead of an azide, used for different click chemistry reactions.

This compound stands out due to its balanced solubility, flexibility, and reactivity, making it a versatile tool in bioconjugation and click chemistry applications.

Properties

IUPAC Name

2-aminooxy-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N5O5/c11-15-14-2-4-18-6-8-19-7-5-17-3-1-13-10(16)9-20-12/h1-9,12H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZLOCGDVCWCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])NC(=O)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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